5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
Description
Properties
CAS No. |
90138-98-0 |
|---|---|
Molecular Formula |
C17H29N3S |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
5,7,7-trimethyl-2-nonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3 |
InChI Key |
DVAIJDCYJTXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
The preparation begins with substituted indole derivatives, which react with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at low temperature (0 °C) to form carbonitrile intermediates. These intermediates are then methylated using dimethyl carbonate in anhydrous DMF under reflux at 130 °C to yield methylated derivatives. Subsequently, reaction with thiosemicarbazide in trifluoroacetic acid (TFA) at 60 °C for approximately 3 hours produces aminothiadiazole intermediates essential for ring closure.
Cyclization to Form the Thiadiazolo[3,2-a]pyrimidine Core
The aminothiadiazole intermediates undergo cyclization with β-ketoesters in polyphosphoric acid (PPA) under optimized conditions. This step forms the fused thiadiazolopyrimidin-5-one system. The β-ketoesters used can be commercially available or synthesized, such as 3-acetylthiophene derivatives prepared by treatment with sodium hydride and diethyl carbonate in DMF.
Introduction of the Nonyl Substituent and Trimethyl Groups
The 2-nonyl substituent is introduced via alkylation reactions, often involving nonyl halides or related alkylating agents reacting with the thiadiazolopyrimidine core or its precursors. The 5,7,7-trimethyl substitution pattern is typically established during the cyclization step or by using appropriately substituted β-ketoesters or methylated intermediates.
One-Pot Synthesis Methodology
Recent advances include a novel one-pot synthesis combining [3 + 3] cycloaddition, reduction, and deamination reactions to efficiently produce 2-substituted 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. This method enhances yield and reduces reaction time by integrating multiple steps into a single reaction vessel, facilitating diversity-oriented synthesis of substituted thiadiazolopyrimidines.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Indole to carbonitrile | Chlorosulfonyl isocyanate, anhydrous MeCN | 0 °C | Stirring | Low temperature to control reactivity |
| Methylation | Dimethyl carbonate, anhydrous DMF | Reflux, 130 °C | Several hours | Methylation of carbonitrile intermediate |
| Aminothiadiazole formation | Thiosemicarbazide, trifluoroacetic acid | 60 °C | ~3 hours | Formation of aminothiadiazole intermediate |
| Cyclization to fused ring | β-ketoester, polyphosphoric acid (PPA) | Elevated (PPA temp) | Optimized | Formation of thiadiazolopyrimidinone |
| Alkylation (nonyl group) | Nonyl halide or alkylating agent | Variable | Variable | Introduction of 2-nonyl substituent |
| One-pot synthesis (alternative) | Catalysts for [3+3] cycloaddition, reduction, deamination | Variable | Single pot | Efficient synthesis of substituted derivatives |
Characterization Techniques
The synthesized compounds are characterized by:
- Infrared Spectroscopy (IR): Identification of functional groups such as thiadiazole and pyrimidine rings.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR provide detailed structural information, confirming substitution patterns and ring formation.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates molecular formula consistency.
These techniques ensure the structural integrity and purity of the final compound.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The use of polyphosphoric acid (PPA) is critical for effective cyclization, providing an acidic medium that promotes ring closure.
- Reaction temperatures and times are optimized to maximize yield and minimize side reactions.
- The choice of β-ketoester influences the substitution pattern and biological activity of the final compound.
- One-pot methods show promise for rapid synthesis of diverse derivatives but may require fine-tuning for specific substituents like the nonyl group.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring exhibits susceptibility to nucleophilic attack at sulfur or adjacent carbon atoms. For example:
-
Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the sulfur atom, forming pyrimidine-amine derivatives .
-
Thiolysis : Thiols (e.g., benzyl mercaptan) displace the thiadiazole sulfur, yielding disulfide-linked analogs .
Example Reaction:
Conditions : Ethanol, 60–80°C, 6–8 hours.
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at C6 and C8 positions due to electron-donating methyl groups:
-
Nitration : Nitric acid in sulfuric acid introduces nitro groups at C6 .
-
Halogenation : Bromine in acetic acid yields 6-bromo derivatives .
Example Reaction:
Conditions : 0–5°C, 2–3 hours, 75–85% yield .
Cycloaddition Reactions
The compound participates in [3+2] and [3+3] cycloadditions due to its conjugated π-system:
-
With Azides : Forms triazolo-pyrimidine hybrids via Huisgen cycloaddition .
-
With Enolates : [3+3] cycloaddition with β-ketoesters yields fused tetracyclic systems .
Example Reaction:
Conditions : DMF, 100°C, 12 hours, 60–70% yield .
Oxidation and Reduction
-
Oxidation : The nonyl chain undergoes oxidation with KMnO₄ to form carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to dihydrothiazole .
Example Reaction:
Conditions : Ethanol, 40 psi, 80% yield .
Functionalization of the Nonyl Chain
The aliphatic chain is amenable to standard alkyl reactions:
-
Sulfonation : Reacts with chlorosulfonic acid to form sulfonated derivatives.
-
Halogenation : Free-radical bromination (NBS) introduces bromine at terminal carbons.
Example Reaction:
Conditions : 0°C, 1 hour, 70% yield.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the pyrimidine ring:
-
Suzuki Coupling : With arylboronic acids to introduce aryl groups at C6 .
-
Heck Reaction : Alkenes couple at C8 via Pd(OAc)₂ catalysis .
Example Reaction:
Conditions : Dioxane, 90°C, 12 hours, 65% yield .
Mechanistic Insights
Scientific Research Applications
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the STAT3 enzyme, which plays a role in cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of thiadiazolo[3,2-a]pyrimidines are heavily influenced by substituents and fused ring systems. Below is a comparative analysis with key analogs:
Structure-Activity Relationships (SAR)
Biological Activity
5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-component reactions that facilitate the formation of the thiadiazole and pyrimidine rings. Various methodologies have been explored to optimize yield and purity. For instance, one-pot reactions using catalytic systems have been employed to streamline the synthesis process while maintaining structural integrity and functionality of the compound .
Antimicrobial Activity
Research indicates that derivatives of thiadiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Anticancer Properties
This compound has shown promising results in anticancer assays. In particular, it has been tested against non-small cell lung cancer cell lines (A549), where it exhibited potent cytotoxicity with IC50 values ranging from 2.58 to 6.47 µM . The mechanism of action appears to involve the inhibition of DNA and RNA synthesis while sparing protein synthesis—an important consideration for minimizing side effects in therapeutic applications.
The biological mechanisms underlying the activity of thiadiazolo[3,2-a]pyrimidines are multifaceted:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as carbonic anhydrase and phosphodiesterase-7 (PDE7), which play critical roles in cellular signaling and metabolism.
- Antitumor Activity : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Data Summary
| Property | Description |
|---|---|
| Molecular Formula | C17H29N3S |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | IC50 values between 2.58 - 6.47 µM against A549 cells |
| Mechanisms | Inhibition of DNA/RNA synthesis; enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing thiadiazolo[3,2-a]pyrimidine derivatives, and how can they be methodologically addressed?
- Answer: The synthesis of thiadiazolo[3,2-a]pyrimidine derivatives often involves multi-step protocols with challenges such as low yields, regioselectivity issues, and harsh reaction conditions. For example, cyclization steps (e.g., forming the thiadiazole or pyrimidine rings) require precise control of catalysts (e.g., polyphosphoric acid) and temperature . To optimize yields, researchers have employed ultrasound-assisted one-pot reactions to reduce steps and improve efficiency . Additionally, substituting traditional solvents with eco-friendly alternatives (e.g., ethanol-water mixtures) can mitigate side reactions .
Q. What analytical techniques are critical for characterizing thiadiazolo[3,2-a]pyrimidine derivatives?
- Answer: Structural elucidation relies on ¹H/¹³C NMR to confirm substituent positions and ring fusion, IR spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion validation . X-ray crystallography is essential for resolving complex fused-ring systems and confirming stereochemistry, as demonstrated for 5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivatives .
Q. How can researchers design initial biological screening assays for these compounds?
- Answer: Prioritize in vitro antimicrobial assays (e.g., disc diffusion against S. aureus or E. coli) and enzyme inhibition studies (e.g., alkaline phosphatases or xanthine oxidase) due to the known bioactivity of thiadiazolo-pyrimidine hybrids . Standardize protocols using positive controls (e.g., ciprofloxacin for antibacterial tests) and dose-response curves (IC₅₀ calculations) to quantify potency .
Advanced Research Questions
Q. How can contradictory data on the biological activity of thiadiazolo[3,2-a]pyrimidine derivatives be resolved?
- Answer: Contradictions often arise from structural variations (e.g., substituent electronic effects) or assay conditions. Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methyl with trifluoromethyl groups) and correlating changes with activity . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like dihydrophosphohydrolases, explaining discrepancies between in vitro and in silico results .
Q. What advanced synthetic strategies enable functionalization of the thiadiazolo[3,2-a]pyrimidine core?
- Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) introduces aryl/heteroaryl groups at the 2-position, enhancing diversity . For electrophilic substitutions, optimize Vilsmeier-Haack formylation or nitration under controlled acidity (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid ring degradation . Post-functionalization via reductive amination (NaBH₃CN) or click chemistry (CuAAC) expands applications in drug conjugates .
Q. What mechanistic insights explain the enzyme inhibitory properties of these compounds?
- Answer: Thiadiazolo[3,2-a]pyrimidines act as competitive inhibitors by mimicking transition states. For example, 7-trifluoromethyl derivatives bind to dihydrophosphohydrolases via hydrogen bonding (N–H···O interactions) and π-stacking with aromatic residues (e.g., Phe⁵⁰⁸ in ENTPDase3) . Kinetic studies (Lineweaver-Burk plots) and isotopic labeling (¹⁸O tracing) validate mechanism-based inhibition .
Methodological Tables
Table 1: Optimization of Cyclization Conditions for Thiadiazolo[3,2-a]pyrimidine Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Polyphosphoric Acid | 120 | 78 | |
| H₂SO₄ | 80 | 65 | |
| Ultrasound (40 kHz) | 25 | 88 |
Table 2: Biological Activity of Selected Derivatives
| Compound | Target Enzyme (IC₅₀, µM) | Antimicrobial (MIC, µg/mL) | Reference |
|---|---|---|---|
| 5,7-Dimethyl derivative | Xanthine Oxidase: 12.3 | E. coli: 8.5 | |
| 7-Trifluoromethyl derivative | ENTPDase3: 0.8 | S. aureus: 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
